molecular formula C12H7ClN2O2 B8575651 2-Chloro-6-(4-isocyanatophenoxy)pyridine CAS No. 57191-39-6

2-Chloro-6-(4-isocyanatophenoxy)pyridine

Cat. No.: B8575651
CAS No.: 57191-39-6
M. Wt: 246.65 g/mol
InChI Key: BWEDGBISICVOKL-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-isocyanatophenoxy)pyridine is a pyridine-based compound distinguished by a chloro substituent at the 2-position and a 4-isocyanatophenoxy group at the 6-position. The isocyanate group (–NCO) confers reactivity toward nucleophiles, enabling its use in urea or carbamate formation, which is critical in polymer chemistry and drug design .

Properties

CAS No.

57191-39-6

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-chloro-6-(4-isocyanatophenoxy)pyridine

InChI

InChI=1S/C12H7ClN2O2/c13-11-2-1-3-12(15-11)17-10-6-4-9(5-7-10)14-8-16/h1-7H

InChI Key

BWEDGBISICVOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
  • Structure : Features a chloro group at the 2-position and a trifluoromethyl (–CF₃) group at the 6-position.
  • Properties :
    • Boiling point: 147.5±35.0 °C; melting point: 33 °C; density: 1.4±0.1 g/cm³ .
    • High purity (≥99.0%) and stability under controlled storage .
  • Applications : Intermediate in pharmaceuticals (APIs) and agrochemicals (herbicides, pesticides) due to the electron-withdrawing –CF₃ group enhancing electrophilic reactivity .
  • Contrast: The –CF₃ group lacks the isocyanate’s nucleophilic reactivity, limiting its utility in covalent conjugation reactions compared to 2-Chloro-6-(4-isocyanatophenoxy)pyridine.
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) (CAS 1929-82-4)
  • Structure : Chloro at 2-position and trichloromethyl (–CCl₃) at 6-position.
  • Properties :
    • Used as a nitrification inhibitor in agriculture .
    • Weak mutagenicity in S. typhimurium assays with metabolic activation .
  • Applications : Soil treatment to slow urea decomposition.
  • Contrast : The bulky –CCl₃ group reduces solubility and increases environmental persistence compared to the more polar isocyanate group in the target compound.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
  • Structure: Nitrophenoxy and thiophene substituents on a pyrimidine core.
  • Properties: Electron-withdrawing nitro (–NO₂) group enhances electrophilic substitution reactivity .
  • Applications: Potential in materials science and drug discovery.
  • Contrast : Pyrimidine core vs. pyridine in the target compound alters aromaticity and hydrogen-bonding capacity.

Physicochemical and Reactivity Comparison

Compound Substituents (Position) Key Functional Groups Reactivity Profile Applications
This compound Cl (2), 4-isocyanatophenoxy (6) –NCO (isocyanate) Nucleophilic addition (e.g., amines) Polymer crosslinking, drug conjugates
2-Chloro-6-(trifluoromethyl)pyridine Cl (2), –CF₃ (6) –CF₃ (electron-withdrawing) Electrophilic substitution Agrochemicals, APIs
Nitrapyrin Cl (2), –CCl₃ (6) –CCl₃ (bulky halogen) Nitrification inhibition Soil treatment
(2-Chloro-6-methoxypyridin-3-yl)methanol Cl (2), –OCH₃ (6), –CH₂OH (3) –OH (hydroxyl) Hydrogen bonding, oxidation Pharmaceutical intermediates

Industrial and Market Considerations

  • 2-Chloro-6-(trifluoromethyl)pyridine: Global market projected to grow due to agrochemical demand; produced by manufacturers like NINGBO INNO PHARMCHEM .
  • Nitrapyrin : Established in agriculture but faces regulatory scrutiny due to environmental persistence .
  • Target Compound : Niche applications in specialty polymers and targeted drug delivery, with synthesis scalability dependent on isocyanate stability .

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